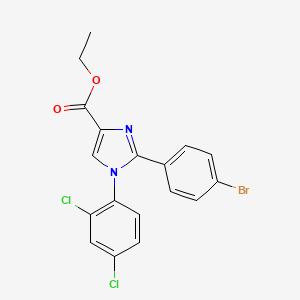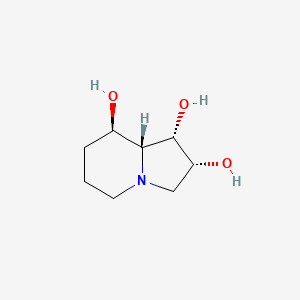
Swainsonine
Overview
Description
Tridolgosir is an indolizidine alkaloid derived from the plant Swainsona canescens. It is known for its potent inhibition of alpha-mannosidase II, an enzyme involved in the processing of N-linked carbohydrates in glycoproteins. This compound exhibits significant antimetastatic, antiproliferative, and immunomodulatory activities .
Mechanism of Action
Target of Action
Swainsonine’s primary target is Golgi alpha-mannosidase II . This enzyme plays a crucial role in the process of N-linked glycosylation, a type of protein modification that occurs in the Golgi apparatus . By inhibiting this enzyme, this compound disrupts the normal function of the Golgi apparatus .
Mode of Action
This compound interacts with its target by acting as a potent inhibitor of Golgi alpha-mannosidase II . This interaction disrupts the process of N-linked glycosylation, leading to the induction of hybrid-type glycans . These glycans have a Man5GlcNAc2 core with processing on the 3-arm that resembles complex-type glycans .
Biochemical Pathways
The inhibition of Golgi alpha-mannosidase II by this compound affects the N-linked glycosylation pathway . This disruption leads to the production of hybrid-type glycans, which can have downstream effects on various cellular processes .
Pharmacokinetics
It’s known that this compound can reduce the toxicity of certain chemotherapy drugs, suggesting it might influence drug bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It’s known to stimulate macrophages, which can enhance the body’s immune response . Additionally, this compound’s disruption of the N-linked glycosylation pathway can lead to changes in protein function, potentially affecting a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is produced by certain fungi that inhabit specific plants . The production of this compound can be influenced by factors such as the host plant species and the specific environmental conditions where the plant is growing .
Biochemical Analysis
Biochemical Properties
Swainsonine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent inhibitor of Golgi alpha-mannosidase II , an enzyme involved in the processing of N-linked glycoproteins . The inhibition of this enzyme by this compound leads to the disruption of the endomembrane system of the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to decrease the viability of renal tubular epithelial cells in a dose-dependent manner . It influences cell function by disrupting the endomembrane system, which can lead to reduced metastasis and tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It specifically inhibits alpha-mannosidase II in the Golgi apparatus, disrupting the formation of complex beta-1,6 branched N-linked glycans . This disruption can lead to reduced metastasis and tumor growth .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the compound’s effects on the endomembrane system and gene expression can lead to long-term changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. While specific dosage studies are limited, it has been noted that this compound can cause neurological signs and pathological changes in farm animals, leading to significant livestock poisonings .
Metabolic Pathways
This compound is involved in several metabolic pathways. The primary metabolite pathway from which it is derived is known to be that leading to lysine . It interacts with enzymes such as saccharopine dehydrogenase and saccharopine oxidase involved in the lysine biosynthesis pathway .
Transport and Distribution
Given its ability to inhibit alpha-mannosidase II, it is likely that it interacts with transporters or binding proteins involved in the intracellular transport of enzymes and proteins .
Subcellular Localization
Given its inhibitory effects on alpha-mannosidase II, it is likely that it localizes to the Golgi apparatus where this enzyme is found . Its localization to this organelle would allow it to exert its effects on the processing of N-linked glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tridolgosir involves several steps. One common method starts with the reduction of ®-malic acid using borane-dimethyl sulfide complex and sodium borohydride to yield 1,2 ®,4-butane-triol. This intermediate is then treated with benzaldehyde dimethylacetal and p-toluenesulfonic acid to form a 1,3-dioxane derivative. Subsequent oxidation, Wittig condensation, and reductive cleavage steps lead to the formation of a key intermediate, which undergoes further reactions including tosylation, cyanation, hydrolysis, esterification, and cycloaddition to finally yield Tridolgosir .
Industrial Production Methods
Industrial production of Tridolgosir typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Tridolgosir undergoes various chemical reactions, including:
Oxidation: Tridolgosir can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Tridolgosir.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.
Reduction: Reducing agents such as sodium borohydride and borane-dimethyl sulfide complex are used.
Substitution: Tosyl chloride and sodium cyanide are commonly used reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of Tridolgosir with modified functional groups, which can be used for further research and applications .
Scientific Research Applications
Tridolgosir has a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the development of new compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle arrest.
Medicine: Investigated for its potential as an anticancer agent due to its antimetastatic and antiproliferative properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
Swainsonine: Another indolizidine alkaloid with similar alpha-mannosidase inhibitory activity.
Castanospermine: An alkaloid that also inhibits glycosidases but has a different structure and mechanism of action.
Deoxynojirimycin: A glucose analog that inhibits glycosidases and has applications in diabetes research.
Uniqueness of Tridolgosir
Tridolgosir is unique due to its specific inhibition of alpha-mannosidase II and its potent antimetastatic and antiproliferative activities. Its ability to induce apoptosis and cell cycle arrest at the G2/M phase further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAIOOAOAVCGD-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046356 | |
| Record name | Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells. | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72741-87-8 | |
| Record name | Swainsonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72741-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridolgosir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Swainsonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDOLGOSIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144 °C | |
| Record name | Tridolgosir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
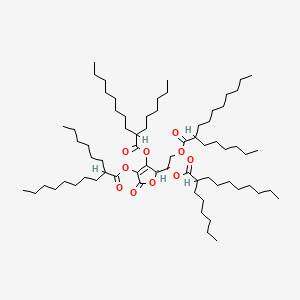
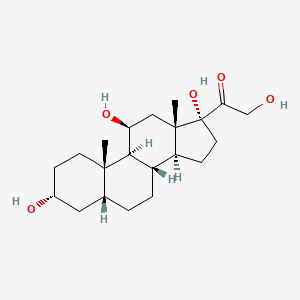
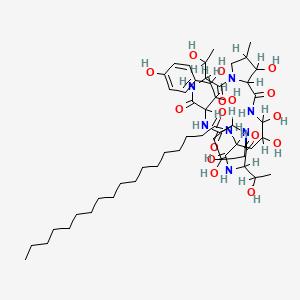
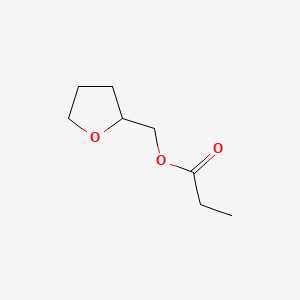
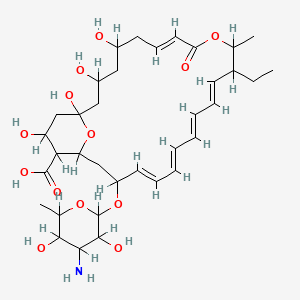

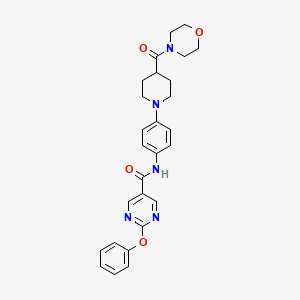
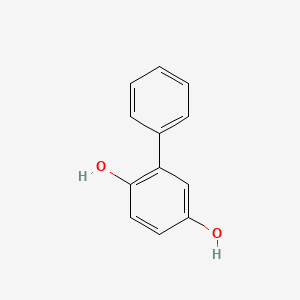
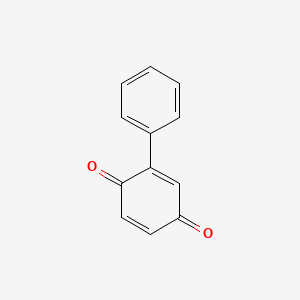
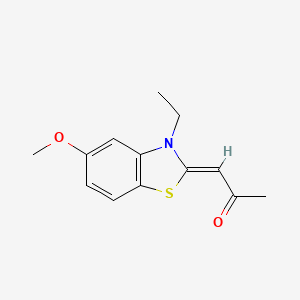
![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)
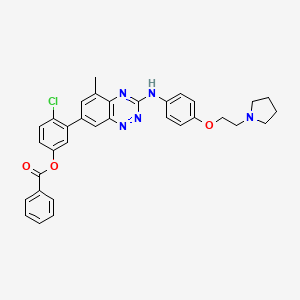
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)
